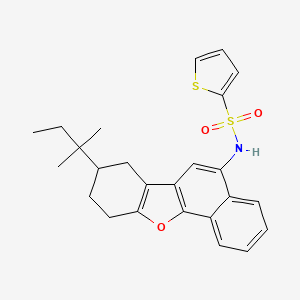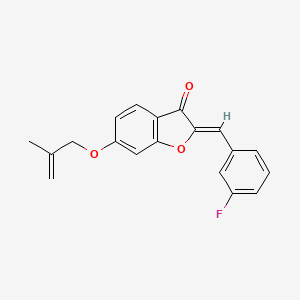
Ethyl 4-(((3,4-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups, including a sulfonyl group, an ester group, and an aromatic ring. These functional groups suggest that this compound might have interesting chemical properties and could be involved in a variety of chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyridazine ring, the introduction of the sulfonyl group, and the formation of the ester . The exact synthesis would depend on the starting materials and the specific conditions used.Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several functional groups and an aromatic ring. The structure would be influenced by factors such as the electronic properties of the functional groups and the steric hindrance between different parts of the molecule .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the ester group could undergo hydrolysis to form a carboxylic acid and an alcohol. The sulfonyl group could also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of an aromatic ring could contribute to its stability, while the ester group could make it more reactive .科学的研究の応用
Synthesis and Chemical Transformations
Synthesis of Highly Functionalized Thiazines : Ethyl 3-aroyl-1-benzyl-2,2-dioxo-4-aryloctahydro-2-pyrrolo[2,1-c][1,4]thiazine-1-carboxylates were synthesized via a one-pot, four-component tandem reaction, demonstrating high stereoselectivity and good yields (Indumathi, Kumar, & Perumal, 2007).
Synthesis of Metabolites : Efficient syntheses of metabolites of related compounds have been achieved, using the methanesulfonyl group as a protective group for Friedel–Crafts reaction, leading to high yields (Mizuno et al., 2006).
Molecular Structure and Spectral Analyses : The molecular structure and spectral analyses of similar compounds have been studied, including quantum chemical calculations and topological parameters (Singh et al., 2013).
Applications in Antimicrobial Research
- Antibacterial Activity : Some derivatives have been synthesized and screened for antibacterial activity, providing new avenues for antimicrobial applications (Gad-Elkareem & El-Adasy, 2010).
Contributions to Organic Chemistry
New Compound Synthesis : Research has focused on creating new compounds by transforming existing ones, expanding the scope of organic chemistry and providing new substances for various applications (Velikorodov & Shustova, 2017).
Synthesis of Heterocyclic Compounds : The synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds has been achieved, which were evaluated for antimicrobial activity (Sarvaiya, Gulati, & Patel, 2019).
Quinazolines as Antimicrobial Agents : Synthesis and characterization of new quinazolines, along with their potential as antimicrobial agents, have been explored (Desai, Shihora, & Moradia, 2007).
Ultrasound Irradiation in Synthesis : The use of ultrasound irradiation in the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, highlighting a methodological advancement in chemical synthesis (Machado et al., 2011).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
ethyl 4-(3,4-dimethylphenyl)sulfonyloxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O6S/c1-5-29-22(26)21-19(30-31(27,28)17-11-10-14(2)16(4)12-17)13-20(25)24(23-21)18-9-7-6-8-15(18)3/h6-13H,5H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPHZAXPTBBUJSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC(=C(C=C2)C)C)C3=CC=CC=C3C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(((3,4-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(2-aminoethoxy)phenyl]methanesulfonamide hydrochloride](/img/structure/B2372886.png)
![1-(4-Cyanophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2372887.png)


![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2372892.png)
![(E)-N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(2-chlorophenyl)acrylamide](/img/structure/B2372893.png)


![2-(3-methoxyphenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2372897.png)
![3-[1'-ethyl-5-(trifluoromethyl)-1H,1'H-3,4'-bipyrazol-1-yl]propanenitrile](/img/structure/B2372898.png)
![N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2372902.png)
![3-(2-chlorophenyl)-5-methyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1,2-oxazole-4-carboxamide](/img/structure/B2372904.png)